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Technical Guide: Crystal Structure Analysis
Topic: Crystal Structure Analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of public scientific databases yielded no specific

experimental crystal structure data for the target compound, 5-(3-bromo-4-
methoxyphenyl)-2H-tetrazole. To fulfill the core requirements of this guide, a detailed analysis

of a closely related analogue, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, is presented

as an illustrative case study. The methodologies and data presentation formats are directly

applicable to the analysis of the target compound should its crystallographic data become

available.

Introduction
The determination of the three-dimensional atomic arrangement of a molecule through single-

crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery.[1][2] This

technique provides unambiguous information on molecular geometry, conformation, and

intermolecular interactions, which are critical for understanding structure-activity relationships

(SAR), optimizing lead compounds, and for rational drug design.
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This technical guide outlines the key principles and experimental protocols for the crystal

structure analysis of small organic molecules. While the primary subject is 5-(3-bromo-4-
methoxyphenyl)-2H-tetrazole, the practical sections of this document utilize data from the

published crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine due to the

absence of public data for the former.[3] This analogue shares key structural motifs, including a

brominated, methoxy-substituted phenyl ring attached to a nitrogen-containing heterocycle,

making it a relevant and instructive example.

Data Presentation: Case Study of 5-Bromo-4-(3,4-
dimethoxyphenyl)thiazol-2-amine
The following tables summarize the quantitative data from the single-crystal X-ray diffraction

analysis of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.[3]

Table 1: Crystal Data and Structure Refinement.[3]
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Parameter Value

Empirical Formula C₁₁H₁₁BrN₂O₂S

Formula Weight (Mᵣ) 315.19

Crystal System Triclinic

Space Group P-1

a (Å) 7.4873 (2)

b (Å) 8.0359 (2)

c (Å) 10.6428 (3)

α (°) 86.571 (2)

β (°) 77.633 (2)

γ (°) 85.330 (2)

Volume (V) (Å³) 622.82 (3)

Z 2

Temperature (K) 100

Radiation Mo Kα (λ = 0.71073 Å)

Density (calculated) (Mg m⁻³) 1.681

Absorption Coefficient (μ) (mm⁻¹) 3.46

F(000) 316

Crystal Size (mm) 0.45 × 0.20 × 0.09

Reflections Collected 10861

Independent Reflections 2121

R_int 0.030

Final R indices [I > 2σ(I)] R₁ = 0.024, wR₂ = 0.071

Goodness-of-fit (S) on F² 1.12
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Δρ_max, Δρ_min (e Å⁻³) 1.17, -0.73

Table 2: Selected Torsion Angles.[3][4]

Atoms (A-B-C-D) Angle (°)

C10—O1—C3—C2 -9.2 (3)

C11—O2—C4—C5 -5.5 (3)

Note: The dihedral angle between the thiazole ring and the adjacent benzene ring is 53.16 (11)

°.[3]

Experimental Protocols
The following sections detail the generalized and specific experimental procedures for the

synthesis and crystallographic analysis of the case study compound, 5-Bromo-4-(3,4-

dimethoxyphenyl)thiazol-2-amine.

Synthesis and Crystallization
The synthesis of the title compound was achieved through the reaction of 4-(3,4-

dimethoxyphenyl)thiazol-2-amine with bromine.[3]

Reaction: 4-(3,4-dimethoxyphenyl)thiazol-2-amine (236 mg, 1 mmol) was reacted with

bromine (161 mg, 1.1 mmol) in glacial acetic acid.

Conditions: The reaction mixture was heated at 80 °C for 1.5 hours.[3]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by recrystallization

from ethanol. This was achieved through the slow evaporation of the solvent at room

temperature over several days.[3]

Single-Crystal X-ray Diffraction
The determination of the crystal structure involves a standardized workflow from data collection

to structure refinement.[2][5][6]
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Instrumentation: Data was collected using a Bruker SMART APEXII CCD area-detector

diffractometer.[3] The X-ray source was Mo Kα radiation.[3]

Data Collection: A suitable single crystal was mounted on the diffractometer and maintained

at a temperature of 100 K during data collection.[3]

Data Reduction and Correction: The collected diffraction data were processed using the

SAINT program.[3] A multi-scan absorption correction was applied using SADABS.[3]

Structure Solution and Refinement: The crystal structure was solved using the SHELXTL

program package.[3] The structure was refined on F² by a full-matrix least-squares method.

Hydrogen atoms were located in a difference Fourier map and refined using a riding model.

[3]

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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